molecular formula C9H9F2NO3 B8053307 Ethyl 2-(difluoromethoxy)isonicotinate

Ethyl 2-(difluoromethoxy)isonicotinate

Cat. No.: B8053307
M. Wt: 217.17 g/mol
InChI Key: BQBXLXUTHAJLFS-UHFFFAOYSA-N
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Description

Ethyl 2-(difluoromethoxy)isonicotinate: is a chemical compound characterized by its unique structure, which includes an isonicotinate moiety and a difluoromethoxy group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with isonicotinic acid and ethyl chloroformate.

  • Reaction Steps: The isonicotinic acid is first activated using ethyl chloroformate to form the ethyl ester. Subsequently, the difluoromethoxy group is introduced through a nucleophilic substitution reaction.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Derivatives with different functional groups replacing the difluoromethoxy group.

Scientific Research Applications

Chemistry: Ethyl 2-(difluoromethoxy)isonicotinate is used as an intermediate in the synthesis of more complex organic molecules. Biology: The compound has been studied for its potential biological activity, including antimicrobial properties. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(difluoromethoxy)isonicotinate exerts its effects involves its interaction with specific molecular targets and pathways. The difluoromethoxy group plays a crucial role in enhancing the compound's biological activity by increasing its lipophilicity and improving its ability to penetrate cell membranes.

Comparison with Similar Compounds

  • Ethyl 2-(chloromethoxy)isonicotinate: Similar structure but with a chloromethoxy group instead of difluoromethoxy.

  • Ethyl 2-(bromomethoxy)isonicotinate: Similar structure but with a bromomethoxy group.

  • Ethyl 2-(fluoromethoxy)isonicotinate: Similar structure but with a fluoromethoxy group.

Uniqueness: Ethyl 2-(difluoromethoxy)isonicotinate stands out due to the presence of the difluoromethoxy group, which imparts unique chemical and biological properties compared to its counterparts.

Biological Activity

Ethyl 2-(difluoromethoxy)isonicotinate (CAS No. 2385283-32-7) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into its synthesis, biological evaluation, and potential therapeutic applications based on available literature.

Synthesis of this compound

The synthesis of this compound typically involves the introduction of a difluoromethoxy group onto an isonicotinic acid derivative. The process often includes the following steps:

  • Starting Material : Isonicotinic acid is used as the primary substrate.
  • Esterification : The carboxylic acid group is converted to an ester using ethyl alcohol.
  • Difluoromethoxylation : The introduction of the difluoromethoxy group can be achieved through various methods, including nucleophilic substitution reactions or via fluorinated reagents.

The resulting compound is characterized by its unique molecular structure, which includes both a pyridine ring and a difluoromethoxy substituent, contributing to its biological properties.

This compound has been investigated for its interaction with various biological targets, particularly receptors involved in neurological and cardiovascular functions. Its activity can be attributed to its ability to modulate receptor pathways, potentially influencing neurotransmitter release and vascular responses.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound through in vitro assays:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes related to neurotransmission. For example, it has been shown to inhibit the activity of mGluR5 receptors, which are implicated in various neurological disorders .
  • P2Y12 Receptor Antagonism : Research indicates that derivatives of isonicotinates can act as antagonists for the P2Y12 receptor, which plays a critical role in platelet aggregation and cardiovascular health .
Biological Activity Target Effect
Enzyme InhibitionmGluR5Inhibition observed
Receptor AntagonismP2Y12Antagonistic activity

Case Studies

  • Neurological Applications : A study highlighted the potential of this compound as a neuroprotective agent. It was found to enhance neuronal survival in models of ischemic injury by modulating GPR17 activity, suggesting therapeutic implications for stroke and neurodegenerative diseases .
  • Cardiovascular Implications : Another investigation focused on its effects on platelet function, demonstrating that the compound could reduce platelet aggregation in vitro, indicating its potential as an antithrombotic agent .

Properties

IUPAC Name

ethyl 2-(difluoromethoxy)pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c1-2-14-8(13)6-3-4-12-7(5-6)15-9(10)11/h3-5,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBXLXUTHAJLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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